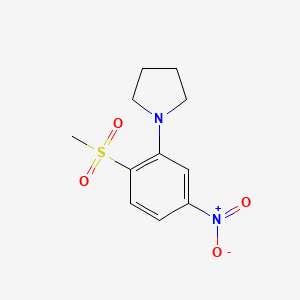

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine

Descripción general

Descripción

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. This compound is primarily used as a research chemical in organic synthesis due to its unique structural properties.

Métodos De Preparación

The synthesis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine involves several steps. One common method includes the reaction of 2-methanesulfonyl-5-nitrobenzene with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Análisis De Reacciones Químicas

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the nitro or sulfonyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Research indicates that 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cancer Cell Line A : IC50 = 15 µM

- Cancer Cell Line B : IC50 = 20 µM

- The compound has been observed to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic cell percentages compared to controls.

- Research indicates that 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

-

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. In animal models of arthritis, it significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases.

-

Enzyme Inhibition

- Studies have explored the inhibitory effects of this compound on various enzymes involved in disease processes. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain and inflammation management.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anti-inflammatory Effects : Researchers observed that administration of this compound in murine models resulted in significant reductions in joint swelling and pain-related behaviors.

- Anticancer Efficacy in Ovarian Cancer Models : A study demonstrated that treatment with this compound inhibited tumor growth in ovarian cancer xenografts by promoting apoptosis and inhibiting angiogenesis.

Mecanismo De Acción

The mechanism of action of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparación Con Compuestos Similares

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine can be compared to other similar compounds, such as:

1-(2-Methylsulfonyl-5-nitrophenyl)pyrrolidine: This compound has a similar structure but differs in the position of the sulfonyl group.

1-(2-Methanesulfonyl-4-nitrophenyl)pyrrolidine: The nitro group is positioned differently, leading to variations in reactivity and applications.

1-(2-Methanesulfonyl-5-aminophenyl)pyrrolidine: This compound has an amino group instead of a nitro group, resulting in different chemical properties and uses.

Actividad Biológica

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, which can alter their activity. The compound is believed to modulate signal transduction pathways and inhibit certain enzymatic activities, contributing to its biological effects.

Target Enzymes

Research indicates that compounds structurally similar to this compound have been shown to act as inhibitors for various enzymes, including:

- JAK1 and JAK2 : These are key players in cytokine signaling pathways, and their inhibition may lead to anti-inflammatory effects.

- Carbonic Anhydrases : Inhibition of these enzymes has implications for conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance:

- In vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer cells. It was observed to enhance the efficacy of established chemotherapeutic agents like Doxorubicin .

- Mechanism : The compound is thought to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity:

- Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In animal models, the compound significantly reduced paw swelling and other inflammatory markers .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups. This suggests a promising role for this compound in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in swelling compared to untreated controls. Histopathological analysis indicated minimal damage to gastric tissues, suggesting a favorable safety profile for therapeutic use .

Propiedades

IUPAC Name |

1-(2-methylsulfonyl-5-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-18(16,17)11-5-4-9(13(14)15)8-10(11)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZHJBLGRXJPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.